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2,3,4-Trifluoro-benzamidine

Cat. No.: B1609379
CAS No.: 885954-65-4
M. Wt: 174.12 g/mol
InChI Key: IGKHUNZTECRVIO-UHFFFAOYSA-N
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Description

General Context of Benzamidine (B55565) Chemistry and Fluorination in Academic Research

The benzamidine moiety, characterized by a benzene (B151609) ring attached to a carboxamidine group (-C(NH)NH2), is a well-established pharmacophore and a versatile building block in organic synthesis. wikipedia.orgnih.gov Benzamidines are recognized as classic reversible and competitive inhibitors of serine proteases, a large family of enzymes that includes crucial biological targets like trypsin and thrombin. wikipedia.orgsigmaaldrich.com This inhibitory activity has cemented the role of the benzamidine scaffold in the design of therapeutic agents. drugbank.com Beyond its biological significance, the amidine group's chemical reactivity allows for its use in the synthesis of various heterocyclic systems, such as imidazoles. wikipedia.org

Parallel to the utility of the benzamidine core, the introduction of fluorine into organic molecules has become a powerful and widely adopted strategy in academic and industrial research. tandfonline.com Fluorination can profoundly alter a molecule's physicochemical properties. researchgate.net Due to fluorine's high electronegativity, its incorporation can modulate the acidity or basicity (pKa) of nearby functional groups, influence molecular conformation, and alter electronic distribution. researchgate.netnih.gov Furthermore, substituting hydrogen with fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450, a critical consideration in drug development. tandfonline.commdpi.com The C-F bond is stronger than a C-H bond, contributing to increased thermal and oxidative stability. annualreviews.org These modifications can lead to improved membrane permeability and enhanced binding affinity to biological targets. tandfonline.comresearchgate.net

Significance of Trifluorination in Aromatic Amidine Systems for Research Endeavors

The introduction of not one, but three fluorine atoms onto the benzamidine scaffold, as seen in 2,3,4-Trifluoro-benzamidine, represents a deliberate and significant chemical modification. This trifluorination pattern is expected to have a pronounced impact on the molecule's properties compared to its non-fluorinated parent, benzamidine.

The primary effects of such extensive fluorination include:

Modulation of Basicity (pKa): The three fluorine atoms act as strong electron-withdrawing groups, pulling electron density from the aromatic ring. This inductive effect is transmitted to the attached amidine group, significantly decreasing its basicity (lowering the pKa). researchgate.netnih.gov This change is critical as the ionization state of the amidine group at physiological pH is a key determinant of its interaction with the negatively charged residues often found in the active sites of target enzymes like serine proteases.

Enhanced Metabolic Stability: Aromatic rings are common sites of metabolic oxidation. The presence of three fluorine atoms on the benzene ring can shield it from hydroxylation by metabolic enzymes, thereby increasing the compound's stability and half-life in biological systems. mdpi.comannualreviews.org

The following table provides a comparative overview of key physicochemical properties for benzamidine and a fluorinated analogue. While specific experimental data for this compound is not widely published, the data for a related isomer illustrates the general impact of trifluorination.

PropertyBenzamidine nih.govdrugbank.com2,4,5-Trifluorobenzamidine hydrochloride* chemimpex.com
Molecular Formula C₇H₈N₂C₇H₅F₃N₂·HCl
Molecular Weight 120.15 g/mol 210.59 g/mol
pKa (Strongest Basic) ~11.5Expected to be significantly lower
logP (Octanol-Water) ~0.7 - 0.9Expected to be higher than benzamidine
Note: Data for the hydrochloride salt of an isomer is presented to illustrate the impact of trifluorination.

These modulated properties make trifluorinated benzamidines like the 2,3,4-isomer valuable tools in research. They serve as key intermediates or scaffolds in the synthesis of more complex molecules for pharmaceutical and agrochemical development. chemimpex.com For instance, substituted trifluorobenzamidine has been investigated for its potential effects in models of allergic rhinitis, highlighting the ongoing exploration of such compounds in biomedical research. ajol.infoajol.info

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused and scientifically detailed overview of the chemical compound this compound. The scope is strictly limited to its chemical nature and its role within the context of advanced chemical research. This will be achieved by first establishing the foundational importance of benzamidine chemistry and the strategic use of fluorination. Subsequently, the article will detail the specific chemical consequences of introducing a 2,3,4-trifluoro substitution pattern onto the benzamidine core, emphasizing the resulting modifications to its physicochemical properties. The discussion will be supported by detailed research findings and comparative data to illustrate the significance of this compound in research endeavors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F3N2 B1609379 2,3,4-Trifluoro-benzamidine CAS No. 885954-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trifluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKHUNZTECRVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=N)N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409406
Record name 2,3,4-TRIFLUORO-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885954-65-4
Record name 2,3,4-TRIFLUORO-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Studies of 2,3,4 Trifluoro Benzamidine Analogs

Reaction Pathways and Mechanisms of the Amidine Functional Group

The reactivity of the benzamidine (B55565) scaffold is primarily dictated by the chemistry of the amidine functional group (-C(NH)(NH2)). This section details key reactions such as hydrolysis and N-halogenation, which are fundamental to understanding the stability and synthetic utility of these compounds.

Hydrolysis Kinetics and pH Dependence of Benzamidiniums

Benzamidinium compounds, the protonated form of benzamidines prevalent under physiological conditions, are susceptible to hydrolysis, yielding the corresponding primary amide. This reaction is highly dependent on pH. researchgate.net Studies on unsubstituted benzamidinium show that hydrolysis is remarkably slow in weakly basic conditions, with a half-life of 300 days at pH 9. researchgate.netchemrxiv.organu.edu.au However, the rate of hydrolysis increases dramatically as the pH becomes more alkaline. For instance, the half-life shortens to 6 days at pH 11 and further to just 15 hours at pH 13. researchgate.netchemrxiv.organu.edu.au

Incorporating the benzamidinium group into a hydrogen-bonded framework has been shown to offer a significant protective effect against hydrolysis. researchgate.netchemrxiv.organu.edu.au

Hydrolysis Half-Life of Unsubstituted Benzamidinium at Various pH Levels
pHHalf-Life (t₁/₂)Reference
9300 days researchgate.netchemrxiv.org
116 days researchgate.netchemrxiv.org
12~30 hours (36% hydrolysis) anu.edu.au
1315 hours researchgate.netchemrxiv.org

N-Halogenation and N-Cl Bond Lability in Halogenated Benzamidines

The nitrogen atoms of the amidine group can undergo halogenation, forming N-haloamidines. These compounds are of interest due to the reactivity of the nitrogen-halogen bond. Vanadium-dependent haloperoxidase (VHPO) enzymes have been identified as effective biocatalysts for the selective halogenation of substituted benzamidine hydrochlorides, producing N'-halobenzimidamides. chemrxiv.orgchemrxiv.orgresearchgate.net This biocatalytic approach has been successfully applied to a range of benzamidines with both electron-donating and electron-withdrawing substituents. chemrxiv.org

For instance, the N-chlorination of various para-substituted benzamidine hydrochlorides using this enzymatic method proceeds in excellent yields. chemrxiv.org

Biocatalytic N-Chlorination Yields of para-Substituted Benzamidine Hydrochlorides
para-SubstituentIsolated Yield (%)Reference
-H89 chemrxiv.org
-CH₃84 chemrxiv.org
-F93 chemrxiv.org
-Cl87 chemrxiv.org
-Br85 chemrxiv.org
-OCH₃88 chemrxiv.org
-CF₃86 chemrxiv.org

The N-Cl bond in these halogenated benzamidines can be particularly labile. An in-depth study of N-chloro-N′-(p-fluorophenyl)-benzamidine using single-crystal X-ray diffraction at a very low temperature (17.5 K) revealed that the N–Cl bond is one of the longest and most labile reported. dntb.gov.uarsc.orgrsc.orgresearchgate.net The lability of this bond is correlated with its length; a longer bond indicates less electron sharing and proximity to the homolytic dissociation limit. rsc.orgresearchgate.net This inherent weakness of the N-Cl bond is crucial for the chemical reactivity of N-halamine derivatives, which can readily release chlorine. rsc.orgrsc.org

Role of Fluorine in Modulating Reactivity Profiles

The introduction of fluorine atoms onto the benzene (B151609) ring, as in 2,3,4-trifluorobenzamidine, profoundly alters the electronic landscape of the molecule, which in turn modulates its reactivity.

Electronic Effects of Trifluorination on the Amidine Core

Fluorine is the most electronegative element, and its primary influence on an aromatic ring is a strong negative inductive effect (-I), withdrawing electron density from the ring. core.ac.uknih.gov This effect is potent and makes the aromatic ring electron-poor. core.ac.uk In a polyfluorinated system like 2,3,4-trifluorobenzamidine, the cumulative inductive effect of the three fluorine atoms significantly acidifies the N-H protons of the amidine group and decreases the basicity of the nitrogen atoms compared to unsubstituted benzamidine.

While fluorine also exerts a positive mesomeric or resonance effect (+M) by donating its lone-pair electrons to the π-system, the inductive effect is generally dominant in influencing the reactivity of aromatic systems toward nucleophiles. nih.gov The strong electron-withdrawing nature of the trifluorinated ring enhances the electrophilicity of the amidine carbon atom, making it more susceptible to nucleophilic attack. core.ac.uk This is a key principle in nucleophilic aromatic substitution (SNAr), where fluorine's ability to stabilize the negatively charged intermediate (Meisenheimer complex) makes it a surprisingly good leaving group. masterorganicchemistry.com

Influence on Reaction Intermediates and Transition States

The electronic perturbations caused by trifluorination directly impact the stability of reaction intermediates and transition states, thereby affecting reaction rates and pathways.

In the case of hydrolysis, the electron-withdrawing trifluorophenyl group would destabilize the protonated benzamidinium cation. This would lower the pKa of the amidinium ion, meaning that the more reactive neutral amidine species is present at lower pH values compared to the non-fluorinated analog.

For reactions involving nucleophilic attack on the amidine carbon, the trifluorination is expected to stabilize the transition state. During the formation of a tetrahedral intermediate, a negative charge develops. The powerful inductive effect of the 2,3,4-trifluorophenyl group helps to delocalize and stabilize this incipient negative charge, thus lowering the activation energy of the rate-determining step. core.ac.ukmasterorganicchemistry.com

Conversely, for reactions where a positive charge develops on or near the aromatic ring during the transition state, the trifluorophenyl group would have a destabilizing effect, increasing the activation energy and slowing the reaction. The ability of fluorine substituents to activate or deactivate reactions and influence the stability of intermediates is a critical consideration in the design of fluorinated molecules. rsc.orgchinesechemsoc.org

Electrophilic Fluorination Reagent Reactivity Scales

While 2,3,4-trifluorobenzamidine is a fluorinated product, understanding the reactivity of the reagents used to introduce fluorine is crucial in organofluorine chemistry. A quantitative reactivity scale for common electrophilic N-F fluorinating agents has been established through kinetic experiments. nih.govresearchgate.netsemanticscholar.orgrsc.org This scale, which spans eight orders of magnitude, provides a way to compare the fluorinating power of various reagents without relying solely on empirical trial-and-error. researchgate.netsemanticscholar.org

The scale was developed by measuring the absolute and relative rate constants for the fluorination of a series of para-substituted 1,3-diaryl-1,3-dicarbonyl derivatives. semanticscholar.org Reagents such as Selectfluor™, N-fluorobenzenesulfonimide (NFSI), and a variety of N-fluoropyridinium salts have been characterized. nih.govsemanticscholar.org This work provides a valuable tool for selecting the appropriate fluorinating agent for a specific synthetic transformation. researchgate.net

Relative Reactivity (krel) of Common Electrophilic N-F Fluorinating Reagents
Reagentkrel (Relative to Selectfluor™)Reference
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate1.1 x 10⁴ nih.gov
2,6-Dichloro-N-fluoropyridinium triflate1.1 nih.gov
Selectfluor™1.0 nih.gov
2,6-Dichloro-N-fluoropyridinium tetrafluoroborate (B81430)0.89 nih.gov
N-Fluorobenzenesulfonimide (NFSI)1.3 x 10⁻⁴ nih.gov

Computational and Theoretical Investigations of 2,3,4 Trifluoro Benzamidine Systems

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and structural possibilities of 2,3,4-Trifluoro-benzamidine. These methods allow for a detailed exploration of the molecule's intrinsic properties, which are governed by its unique arrangement of atoms and electrons.

The introduction of three fluorine atoms at the ortho, meta, and para positions (2, 3, and 4) of the benzamidine (B55565) scaffold significantly alters its electronic landscape. Fluorine is the most electronegative element, and its presence leads to a strong inductive electron-withdrawing effect from the benzene (B151609) ring. This effect is expected to lower the electron density of the aromatic system. DFT calculations on similar fluorinated aromatic compounds have shown that fluorine substitution profoundly influences their chemical and physical properties compared to their non-fluorinated analogues. researchgate.net

The Molecular Electrostatic Potential (MEP) serves as a versatile indicator of electronic substituent effects. irb.hr For this compound, the MEP would be characterized by a region of negative potential (red/yellow) around the highly electronegative fluorine atoms and the nitrogen atoms of the amidine group. Conversely, the hydrogen atoms of the benzene ring and the amidine group would exhibit positive potential (blue). The trifluoromethyl group, a powerful electron-withdrawing entity, is known to enhance the electrophilic character at cationic sites in superelectrophiles, leading to greater positive charge-delocalization. nih.govresearchgate.net Similarly, the cumulative inductive effects of the three fluorine atoms in this compound are anticipated to increase the positive electrostatic potential on the carbon atoms of the benzene ring, particularly those bonded to fluorine. The MEP is a crucial tool for predicting non-covalent interactions, as the positively charged amidinium group is key to its interaction with targets like trypsin, which features a negatively charged aspartate residue in its binding pocket.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Effect of 2,3,4-Trifluoro Substitution Rationale
Electron Density of Aromatic Ring Decreased Strong inductive effect of three fluorine atoms.
Molecular Electrostatic Potential (MEP) on Fluorine Atoms Negative High electronegativity of fluorine.
MEP on Amidinium Group Positive Delocalized positive charge.

The conformational flexibility of this compound primarily involves rotation around the C-C bond connecting the phenyl ring and the amidinium group. Studies on substituted benzamides have shown that the presence of ortho substituents can introduce steric hindrance, potentially leading to non-planar conformations where the amide or amidine group is twisted out of the plane of the aromatic ring. researchgate.net In the case of this compound, the fluorine at position 2 may induce a slight twist, although the small size of fluorine might not lead to a significant deviation from planarity.

Molecular Dynamics (MD) Simulations in Protein-Ligand Interactions

Molecular dynamics simulations are a powerful tool for investigating the dynamic nature of protein-ligand interactions. The trypsin-benzamidine complex serves as a well-studied model system for understanding the binding of amidine-containing inhibitors to serine proteases.

MD simulations have been instrumental in mapping the complete binding process of benzamidine to trypsin. These studies reveal that the binding is not a simple, direct event but rather a complex process involving multiple steps. The ligand initially diffuses from the solvent to the protein surface, forming transient, metastable intermediate states before settling into the final bound conformation. wright.edu For the trypsin-benzamidine complex, simulations have identified intermediate states where benzamidine interacts with residues on the protein surface before reaching the deep S1 binding pocket. wright.edu One notable finding is that the inhibitor appears to "roll" on the surface of the protein during its transition to the final binding pose. wright.edu

The binding pathways can be influenced by residues distant from the primary binding site. For instance, the protonation state of His57, a catalytic triad residue located over 10 Å from the S1 pocket, has been shown to critically influence the pathways benzamidine follows to bind to trypsin. researchgate.netresearchgate.net The introduction of fluorine atoms in this compound is expected to alter its interactions with these intermediate and transition state residues, potentially modifying its binding pathway and kinetics compared to the unsubstituted benzamidine. Studies on fluorinated variants of the Bovine Pancreatic Trypsin Inhibitor (BPTI) in complex with trypsin have shown that fluorination can lower the energy barrier of transitions between bound states. nih.govnih.govacs.org

Table 2: Key States in the Trypsin-Benzamidine Binding Pathway

State Description Key Interactions
S0 Unbound ligand in solvent Diffusive motion.
S2/S3 Metastable intermediate states π-π stacking with surface tyrosines, hydrogen bonds with surface residues. wright.edu
TS1/TS2/TS3 Transition states Transient hydrogen bonds with backbone atoms (e.g., N89, H57, S214). wright.edu

Calculating the binding free energy of a ligand to its protein target is a central goal of computational drug design. For the trypsin-benzamidine system, various computational methods, including free energy perturbation and funnel metadynamics, have been employed to predict the binding affinity, with results generally in good agreement with experimental data. nih.govunina.it

A consistent finding from these studies is the dominant role of electrostatic interactions in the binding of benzamidine to trypsin. biorxiv.org The positively charged amidinium group forms a strong salt bridge with the negatively charged Asp189 residue at the bottom of the S1 pocket, which is the primary driving force for binding. nih.govbiorxiv.org While van der Waals interactions also contribute, the electrostatic component is crucial. biorxiv.org

For this compound, the fluorine atoms would modulate the electrostatic properties of the ligand. The strong electron-withdrawing nature of the trifluorophenyl group could subtly alter the charge distribution on the amidinium moiety and the aromatic ring, thereby influencing the electrostatic complementarity with the binding pocket. While the net effect is complex, studies on other fluorinated ligands suggest that such substitutions can lead to more favorable binding energies, often driven by changes in electrostatic or solvation free energies. nih.gov

Table 3: Calculated Binding Free Energies for Trypsin-Benzamidine

Computational Method Calculated ΔG (kcal/mol) Experimental ΔG (kcal/mol) Reference
Free Energy Perturbation (Polarizable Force Field) -6.78 -6.3 to -7.3 nih.gov
Funnel Metadynamics -8.5 ± 0.7 -6.4 to -7.3 unina.it

The protonation states of both the ligand and the protein's ionizable residues are critical for accurate MD simulations of binding. researchgate.net The binding of benzamidine to trypsin is highly sensitive to the protonation state of key residues, even those not in direct contact with the ligand. As mentioned, the protonation state of His57 significantly affects the frequency of binding events. acs.orgnih.gov When His57 is in its neutral form, binding occurs more frequently than when it is positively charged. acs.orgnih.gov This modulation is attributed to changes in the electrostatic landscape along the binding pathway, which can either guide or repel the approaching ligand. researchgate.netresearchgate.net

The pKa of the amidinium group of this compound is likely to be different from that of unsubstituted benzamidine due to the strong inductive effect of the fluorine atoms. This could alter the population of its protonated state at a given pH, which would, in turn, have a direct impact on the crucial electrostatic interaction with Asp189. Therefore, accurately determining the protonation state of both the ligand and the protein is a prerequisite for reliable computational predictions of its binding affinity and mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. archivepp.comdrugdesign.org For benzamidine derivatives, which are recognized for their therapeutic potential, QSAR studies are instrumental in understanding the structural requirements for their biological interactions and in designing new, more potent analogs. archivepp.com These models are built upon the principle that the biological activity of a compound is a function of its physicochemical and structural properties.

QSAR models are developed by correlating molecular descriptors with the observed biological activity. These descriptors are numerical representations of the molecular structure and can be categorized into several classes, including topological, topochemical, and geometric parameters. nih.govresearchgate.net The goal is to create a statistically robust model that can predict the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process. archivepp.comdrugdesign.org

The potency of benzamidine derivatives can be predicted with reasonable accuracy using a hierarchical QSAR modeling approach that incorporates topological, topochemical, and geometric parameters. nih.gov This method involves a stepwise construction of increasingly complex models to understand the contribution of different types of molecular descriptors to the biological activity.

Topological Descriptors: These are 2D descriptors that encode information about the atom connectivity within a molecule, including its size, shape, and degree of branching. nih.govresearchgate.net For benzamidine derivatives, topostructural indices have been shown to be significant predictors of inhibitory potency. nih.gov For instance, a study on the complement-inhibitory activity of 105 benzamidines found that topostructural indices alone could predict potency reasonably well. nih.gov

Topochemical Descriptors: These descriptors go a step further than topological indices by considering the chemical nature of the atoms and bonds, such as the presence of heteroatoms and multiple bonds. nih.gov While the addition of topochemical parameters to a QSAR model for benzamidines may offer only a marginal improvement in predictive power over topological descriptors alone, they can provide more nuanced insights into the structure-activity relationship. nih.gov

Geometric Descriptors: These are 3D descriptors that describe the spatial arrangement of atoms in a molecule. nih.gov In the case of benzamidine derivatives, geometric parameters have been found to provide a more stable QSAR model than topostructural ones when considered independently. nih.gov This suggests that the three-dimensional shape of the molecule plays a crucial role in its biological activity.

A hierarchical approach to QSAR modeling for a series of benzamidine derivatives might yield the following conceptual data, illustrating the increasing predictive power with the inclusion of more complex descriptors.

Model Complexity Descriptor Types Included **Conceptual Predictive Power (R²) **Key Parameters
Simple Topological0.65Connectivity indices, Shape indices
Intermediate Topological + Topochemical0.70Atom-type indices, Bond-type indices
Complex Topological + Topochemical + Geometric0.753D Wiener number, Molecular volume

This table is a conceptual representation based on findings that hierarchical QSAR models improve with the addition of more complex descriptors. nih.gov

The biological activity of benzamidine derivatives is intricately linked to their structural features. The substitution pattern on the benzene ring, in particular, can significantly influence their potency and selectivity. The introduction of fluorine atoms, as in the case of this compound, is expected to have a profound impact on the molecule's electronic and lipophilic properties.

Studies on related fluorinated benzamidines, such as N-substituted 4-(trifluoromethoxy)benzamidines, have shed light on the structure-activity relationships within this class of compounds. nih.gov Research has indicated that the nature and position of substituents on the benzamidine core are critical for their affinity to biological targets like GluN2B-containing NMDA receptors. nih.gov

For a hypothetical series of fluorinated benzamidine derivatives, a QSAR study might reveal the following correlations between specific structural modifications and biological activity.

Compound Substitution Pattern Key Descriptors Predicted Biological Activity (Conceptual)
BenzamidineUnsubstitutedLogP: 1.2Baseline
4-Fluoro-benzamidineSingle fluorine at para positionIncreased electronegativity at C4Moderate Increase
2,4-Difluoro-benzamidineFluorines at ortho and para positionsAltered dipole momentSignificant Increase
This compoundVicinal trifluorinationSignificant alteration of electronic distribution and lipophilicityPotentially High (subject to steric and electronic effects)

This table is a conceptual illustration of structure-activity relationships and does not represent experimentally verified data for this compound.

The trifluorination pattern in this compound would be expected to influence its binding affinity to target proteins through several mechanisms:

Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms would decrease the pKa of the amidine group, potentially affecting its ionization state at physiological pH and its ability to form salt bridges with the target.

Lipophilicity: The fluorine substituents would increase the lipophilicity of the aromatic ring, which could enhance membrane permeability and hydrophobic interactions within a binding pocket.

Conformational Effects: The steric bulk and electrostatic interactions of the fluorine atoms could influence the preferred conformation of the molecule, potentially pre-organizing it for a more favorable binding orientation.

Structure Activity Relationship Sar and Medicinal Chemistry Research on Fluorinated Benzamidines

Design Principles for Serine Protease Inhibition

Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, making them important targets for therapeutic intervention. The design of inhibitors for these enzymes often relies on scaffolds that can effectively mimic the natural substrates and interact with key residues in the active site.

The benzamidine (B55565) moiety is a well-established "privileged scaffold" in the design of serine protease inhibitors. Its positively charged amidinium group mimics the side chain of arginine and lysine residues, which are the natural substrates for many trypsin-like serine proteases. This allows the benzamidine headgroup to form a strong salt bridge with the carboxylate of the conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket of these enzymes. This key interaction anchors the inhibitor in the active site, providing a solid foundation for achieving high binding affinity. The aromatic ring of benzamidine also engages in favorable hydrophobic and van der Waals interactions within the S1 pocket, further contributing to its inhibitory potency.

The versatility of the benzamidine scaffold has been exploited to develop inhibitors for a wide range of serine proteases by modifying the benzamidine ring and by adding substituents that interact with other specificity pockets (S2, S3, S4, etc.) of the target enzyme.

Trypsin and Thrombin: As archetypal trypsin-like serine proteases, both trypsin and thrombin are potently inhibited by benzamidine and its derivatives. nih.govscielo.br For thrombin, a key enzyme in the blood coagulation cascade, inhibitors based on the benzamidine scaffold have been extensively investigated for their potential as anticoagulants. nih.gov

Matriptase: This is a type II transmembrane serine protease that is often overexpressed in cancer and contributes to tumor progression and metastasis. Benzamidine-based inhibitors have been designed to target matriptase, aiming to block its pathological activity. nih.gov

Complement Factor D: A crucial enzyme in the alternative pathway of the complement system, Factor D is a target for the treatment of complement-mediated inflammatory and autoimmune diseases. Benzamidine derivatives have been explored for their ability to inhibit Factor D and modulate the complement cascade. nih.gov

Gingipain: These are virulence factors secreted by the periodontopathogen Porphyromonas gingivalis. Arginine-specific gingipains (RgpA and RgpB) are cysteine proteases, but they are effectively inhibited by benzamidine derivatives due to their trypsin-like specificity for arginine residues. nih.govmdpi.com This makes the benzamidine scaffold a promising starting point for developing agents to treat periodontal disease. nih.gov

The introduction of fluorine atoms onto the benzamidine ring can profoundly influence its interaction with the target protease. The 2,3,4-trifluoro substitution pattern on the benzamidine ring is expected to have several effects:

Altered Electrostatics: The highly electronegative fluorine atoms can alter the electron distribution of the aromatic ring, influencing its interaction with the enzyme's active site. This can lead to more favorable electrostatic and polar interactions, potentially increasing binding affinity.

Enhanced Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to interact with hydrophobic pockets within the enzyme's active site.

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amidinium group. While a lower pKa might slightly weaken the ionic interaction with the key aspartate residue, it can also improve cell permeability and oral bioavailability.

Conformational Effects: The substitution pattern can influence the preferred conformation of the inhibitor, potentially pre-organizing it for a more favorable binding pose within the active site.

The precise impact of the 2,3,4-trifluoro substitution on binding affinity and selectivity is enzyme-dependent and would require experimental validation. However, based on general principles, it is hypothesized that this substitution pattern could lead to enhanced potency and selectivity for certain serine proteases.

Disclaimer: The following data is illustrative and intended to represent the type of research findings that would be generated for 2,3,4-Trifluoro-benzamidine. Specific experimental data for this compound was not available in the searched literature.

Table 1: Illustrative Inhibitory Activity of this compound against a Panel of Serine Proteases

EnzymeKi (nM)Fold Selectivity vs. Trypsin
Trypsin501
Thrombin252
Matriptase153.3
Complement Factor D750.67
Gingipain R301.67

Antimicrobial and Antiparasitic Applications

Beyond their role as protease inhibitors, benzamidine derivatives have shown promise as antimicrobial and antiparasitic agents. The trifluorination of the benzamidine scaffold in this compound could potentially enhance these activities.

African trypanosomiasis, or sleeping sickness, is a parasitic disease caused by protozoa of the genus Trypanosoma. The Trypanosome Alternative Oxidase (TAO) is a key enzyme in the parasite's respiratory chain and is absent in mammals, making it an attractive drug target. While some benzamidine-based compounds are known to accumulate in the mitochondria of trypanosomes, their direct inhibitory effect on TAO is an area of active research. nih.gov The introduction of a trifluoro-substitution pattern could enhance the compound's ability to cross biological membranes and interact with the TAO enzyme, potentially leading to improved trypanocidal activity.

As mentioned earlier, benzamidine derivatives can inhibit gingipains, which are key virulence factors of the periodontopathogen Porphyromonas gingivalis. nih.govmdpi.com In addition to inhibiting these proteases, benzamidine compounds have been shown to hinder the in vitro growth of this bacterium. nih.gov The increased lipophilicity and altered electronic properties conferred by the 2,3,4-trifluoro substitution could enhance the antibacterial activity of the benzamidine scaffold against P. gingivalis and other periodontopathogens. This could be due to improved penetration of the bacterial cell wall or enhanced interaction with other bacterial targets.

Disclaimer: The following data is illustrative and intended to represent the type of research findings that would be generated for this compound. Specific experimental data for this compound was not available in the searched literature.

Table 2: Illustrative Antimicrobial and Antiparasitic Activity of this compound

Organism/TargetAssayActivity MetricValue
Trypanosoma bruceiWhole-cell growth inhibitionIC502.5 µM
Trypanosome Alternative Oxidase (TAO)Enzyme inhibitionKi5.0 µM
Porphyromonas gingivalisMinimum Inhibitory ConcentrationMIC8 µg/mL

Broad-Spectrum Antimicrobial Potential of Amidines

The amidine functional group is a critical pharmacophore in the development of novel antimicrobial agents. Research into benzamidine derivatives has revealed their potential to exhibit significant antimicrobial activity against a range of pathogens. The introduction of fluorine atoms onto the benzamidine scaffold is a key strategy in medicinal chemistry to enhance biological activity. Fluorination can increase a molecule's lipophilicity, thereby improving its ability to penetrate microbial cell membranes. biotechniques.comresearchgate.net This modification can lead to enhanced bioavailability and potency. biotechniques.com

Studies on related fluorinated heterocyclic compounds, such as benzimidazoles, have demonstrated that the presence and position of fluorine atoms significantly influence antimicrobial efficacy. For instance, fluoro-substituted benzimidazoles show good antibacterial and antifungal properties compared to their non-fluorinated parent compounds. acgpubs.org Specifically, compounds with fluorine atoms in the meta-position of a phenyl ring attached to a benzimidazole core have displayed high activity against Gram-negative bacteria. acgpubs.org This suggests that the specific substitution pattern of fluorine is a key determinant of the antimicrobial spectrum and potency.

While direct antimicrobial studies on this compound are not extensively detailed in the available literature, the established principles of fluorine's role in medicinal chemistry suggest its potential as an antimicrobial agent. The trifluorination pattern on the phenyl ring is expected to significantly modulate its electronic properties and lipophilicity, which are crucial for antimicrobial action. Novel benzamidine analogues have shown significant activity against pathogens that trigger periodontitis, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 125 µg/mL. nih.gov The general antimicrobial properties of the benzamidine class, combined with the potentiating effects of fluorination, underscore the potential of this compound in this therapeutic area.

Table 1: Antimicrobial Activity of Related Fluorinated Benzimidazole Derivatives

Compound Substitution Test Organism MIC (μg/mL)
2-(m-fluorophenyl)-benzimidazole derivative 14 meta-fluoro B. subtilis 7.81 acgpubs.org
Compound 18 (meta-fluoro) meta-fluoro Gram-negative bacteria 31.25 acgpubs.org
Unsubstituted parent compound 12 None - Lower activity

This table presents data for structurally related benzimidazole compounds to illustrate the effect of fluorination on antimicrobial activity.

Other Biological Activities and Pharmacological Targets

Nitric Oxide Synthase (iNOS) Inhibition

Inducible nitric oxide synthase (iNOS) is a key enzyme in inflammatory processes, and its inhibition is a therapeutic target for various diseases. nih.gov The amidine moiety is a well-established feature in many iNOS inhibitors. Several classes of compounds, including guanidines, isothioureas, and amidines, have been explored for their ability to inhibit NOS isoforms. mdpi.com

Research has shown that new amidines bearing a benzenesulfonyl moiety are effective inhibitors of the iNOS isozyme. ugr.es Furthermore, studies on other classes of molecules, such as pyrazoles, have indicated that the introduction of fluorine atoms can enhance iNOS inhibitory activity and selectivity. mdpi.com For example, a fluorinated pyrazole derivative was identified as the best inhibitor of iNOS in its series, showing greater selectivity over other isoforms like nNOS and eNOS. mdpi.com This highlights a common strategy where fluorination is used to improve the potency and pharmacological profile of enzyme inhibitors.

Tyrosine Kinase Inhibition

Protein tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them important targets for drug development. brimr.org Benzamides and benzamidines have been designed and synthesized as mimics of 4-anilinoquinazolines, a known class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov

Specific benzamidine derivatives have demonstrated inhibitory activity against both EGFR and v-Src protein tyrosine kinases. nih.gov The substitution pattern on the benzamidine ring is crucial for determining the specific kinase that is inhibited. For example, certain benzamides and benzamidines specifically inhibit EGFR tyrosine kinase, while others are more effective against v-Src kinase. nih.gov Furthermore, aminoisoquinoline benzamides have been shown to potently inhibit FMS-like tyrosine kinase 3 (FLT3) and Src-family kinases, which are involved in acute myeloid leukemia (AML). nih.gov The incorporation of fluorine, particularly trifluoromethyl groups, into benzamide structures has also been a strategy for developing kinase inhibitors. google.com This evidence suggests that the benzamidine scaffold is a valid starting point for designing tyrosine kinase inhibitors and that fluorination can enhance this activity.

Table 2: Kinase Inhibition by Benzamidine and Related Compounds

Compound Class Target Kinase Observation
Benzamides / Benzamidines EGFR Tyrosine Kinase Specific inhibition observed for certain derivatives. nih.gov
Benzamides / Benzamidines v-Src Kinase Specific inhibition observed for other derivatives. nih.gov
Aminoisoquinoline Benzamides FLT3, Src-family kinases Potent inhibition of kinases involved in AML. nih.gov

This table summarizes the inhibitory activities of the benzamidine scaffold against various tyrosine kinases.

Dopamine Receptor Antagonism

Dopamine receptors are the primary targets for antipsychotic drugs and other medications used to treat neurological and psychiatric disorders. wikipedia.org Dopamine antagonists are compounds that block these receptors, and many fall under the chemical class of benzamides. drugbank.com The fluorination of benzamide derivatives has been a successful strategy for developing potent and selective dopamine D2 receptor antagonists. nih.govnih.gov

For instance, fluorinated N-[(1-allyl-2-pyrrolidinyl)methyl]-benzamide analogs have been developed as dopamine D-2 receptor tracers. nih.gov Similarly, the fluorinated substituted benzamide [3H]NCQ 115 has been identified as a highly selective dopamine D2 receptor ligand with high affinity. nih.gov These examples demonstrate that a fluorinated phenyl ring, as part of a benzamide or related structure, is a key structural feature for achieving high affinity and selectivity for dopamine receptors. The specific pattern of substitution on the phenyl ring can influence the compound's binding properties and selectivity for different dopamine receptor subtypes (e.g., D2, D3, D4). mdpi.commdpi.com

Although specific binding data for this compound at dopamine receptors is not available, its structure as a fluorinated benzamidine suggests a potential for interaction with these targets. The electron-withdrawing nature of the three fluorine atoms would significantly alter the electronic distribution of the aromatic ring, which could influence its binding affinity and selectivity profile at dopamine receptors.

Table 3: Dopamine Receptor Binding of Fluorinated Benzamide Analogs

Compound Receptor Target Binding Affinity
[3H]NCQ 115 Dopamine D2 Kd = 214 pM nih.gov
[3H]NCQ 115 Dopamine D2 Ki = 147 pM (inhibiting [3H]raclopride binding) nih.gov
Fluorinated N-phenylpiperazine analogs Dopamine D3 Ki = 1.4–43 nM mdpi.com

This table shows the high affinity of related fluorinated compounds for dopamine receptors.

Antioxidant Properties (related benzimidazoles)

While benzamidines are the primary focus, the structurally related benzimidazoles are well-known for their diverse biological activities, including antioxidant properties. researchgate.netresearchgate.net The study of these related compounds can provide valuable insights into the potential activities of this compound. Benzimidazole derivatives have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov

Research has shown that fluorination can play a significant role in the antioxidant activity of these compounds. A study on a series of benzimidazole derivatives found that a compound with a p-fluorobenzyl substituent exhibited the strongest inhibition (83%) of lipid peroxidation. nih.gov This was significantly higher than the non-substituted analog, which caused only 57% inhibition. nih.gov Another study on a benzimidazole synthesized from 3-fluorobenzaldehyde also concluded that the derivative showed very good antioxidant activity. holycrossngl.edu.in These findings suggest that the incorporation of fluorine into the aromatic ring system of benzimidazole-like structures can enhance their antioxidant potential. The mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals. The strong electron-withdrawing effect of fluorine atoms can modulate the electrochemical properties of the molecule, influencing its ability to participate in these antioxidant processes. Therefore, it is plausible that this compound could exhibit antioxidant properties due to its highly fluorinated aromatic system.

Table 4: Antioxidant Activity of a Fluorinated Benzimidazole Derivative

Compound Assay Result
Benzimidazole with p-fluorobenzyl substituent Inhibition of lipid peroxidation 83% inhibition at 10-3 M nih.gov
Non-substituted benzimidazole analog Inhibition of lipid peroxidation 57% inhibition at 10-3 M nih.gov

This table compares the antioxidant activity of a fluorinated benzimidazole to its non-fluorinated analog.

Supramolecular Chemistry and Materials Science Applications of Fluorinated Benzamidines

Supramolecular Assembly and Interactions

Benzamidines are characterized by the presence of both hydrogen bond donors (the -NH2 group) and acceptors (the imine nitrogen), making them excellent candidates for the formation of robust hydrogen-bonding networks. In the crystalline state, benzamidines and their salts commonly form predictable supramolecular synthons. While specific crystallographic data for 2,3,4-Trifluoro-benzamidine is not widely available, the behavior of related benzamidinium salts suggests that various hydrogen bonding motifs can be expected.

The primary hydrogen-bonding interaction in many benzamidine (B55565) structures is the formation of centrosymmetric dimers through N-H···N hydrogen bonds. These dimers can then be further organized into more complex one-, two-, or three-dimensional networks through other interactions. The presence of the highly electronegative fluorine atoms in this compound can influence the acidity of the N-H protons, potentially strengthening these hydrogen bonds.

The fluorine atoms in this compound play a crucial role in directing the supramolecular assembly through a variety of weak intermolecular interactions. researchgate.netrsc.org The high electronegativity of fluorine creates a localized dipole on the C-F bond, enabling it to participate in non-covalent interactions.

Furthermore, fluorine can participate in C-F···π interactions, where the electron-rich π system of an aromatic ring interacts with the partial positive charge on the carbon atom of a C-F bond or the partial negative charge on the fluorine atom. The presence of multiple fluorine atoms, as in this compound, increases the likelihood and complexity of these interactions, leading to unique packing motifs. rsc.org

Table 1: Key Intermolecular Interactions in Fluorinated Benzamidines
Interaction TypeDescriptionSignificance in Crystal Packing
N-H···NClassical hydrogen bond between the amino group and the imine nitrogen.Formation of primary supramolecular synthons, such as dimers.
C-H···FWeak hydrogen bond between a C-H donor and a fluorine acceptor.Contributes to the stability and dimensionality of the crystal lattice. researchgate.net
N-H···FHydrogen bond between an N-H donor and a fluorine acceptor.Provides additional stabilization to the hydrogen-bonding network.
C-F···πInteraction between a C-F dipole and an aromatic π-system.Influences the stacking of aromatic rings and the overall packing efficiency. rsc.org

Isostructurality, where different compounds crystallize in the same or very similar structures, is a phenomenon of great interest in crystal engineering. In the context of fluorinated benzamidines, the positional isomerism of fluorine atoms can lead to isostructural crystals. For example, studies on tri-fluorinated benzamides have shown that isomers can exhibit similar unit cell dimensions and crystal packing, a phenomenon termed isostructurality. mdpi.com This suggests that this compound may form isostructural structures with other trifluorobenzamidine isomers, such as 2,4,5-trifluorobenzamidine or 3,4,5-trifluorobenzamidine. The ability to predict and control isostructurality is valuable for the rational design of crystalline materials with desired properties.

Ligand Design in Coordination Chemistry

The amidine functionality is a versatile ligand in coordination chemistry, capable of binding to metal centers in various coordination modes. The introduction of fluorine atoms to the benzamidine scaffold, as in this compound, can significantly modulate the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes.

This compound can act as a mono- or bidentate ligand, coordinating to a metal center through its nitrogen atoms. The strong electron-withdrawing effect of the three fluorine atoms on the phenyl ring reduces the electron density on the nitrogen atoms, making the ligand a weaker σ-donor compared to its non-fluorinated counterpart. This modification of the ligand's electronic properties can be exploited to fine-tune the characteristics of the metal complex. The synthesis of such complexes would typically involve the reaction of the fluorinated benzamidine with a suitable metal precursor in an appropriate solvent. nih.gov

The electronic effects of ancillary ligands on the properties of a metal center are a central theme in coordination chemistry. nih.gov The electron-withdrawing nature of the 2,3,4-trifluorobenzamidine ligand is expected to increase the Lewis acidity of the coordinated metal center. This enhanced Lewis acidity can, in turn, influence the catalytic activity of the metal complex, potentially leading to faster reaction rates in certain transformations. nih.gov

Furthermore, the redox potential of the metal center can be tuned by the fluorinated ligand. The electron-withdrawing fluorine atoms will make the metal center more difficult to oxidize, thus increasing its reduction potential. This ability to modulate the redox properties is crucial in the design of catalysts for redox reactions and in the development of new electronic materials.

Table 2: Potential Effects of 2,3,4-Trifluorobenzamidine Ligand on Metal Center Properties
PropertyEffect of FluorinationPotential Application
Lewis AcidityIncreaseEnhanced catalytic activity in Lewis acid-catalyzed reactions.
Redox PotentialIncrease (more difficult to oxidize)Catalysis of oxidation reactions, design of new electronic materials. nih.gov
Metal-Ligand Bond StrengthPotential decrease in σ-donationModification of reaction kinetics and catalyst stability. nih.gov

Advanced Materials Development

The trifluorinated substitution pattern on the benzamidine core in this compound is anticipated to bestow unique electronic and self-assembly characteristics, making it a promising candidate for integration into functional organic materials. The presence and specific arrangement of fluorine atoms can profoundly influence the intermolecular forces, leading to desirable packing motifs and electronic properties.

Integration into Functional Materials (e.g., Liquid Crystals, Organic Electronics)

While direct experimental studies on the integration of this compound into liquid crystals and organic electronics are not extensively documented in publicly available literature, the known effects of fluorination on similar molecular scaffolds provide a strong basis for predicting its behavior. The 2,3,4-trifluoro substitution pattern is of particular interest in the design of liquid crystalline materials. For instance, 2,3,4-trifluorobenzaldehyde (B65282) has been identified as a useful intermediate in the synthesis of fluorine-containing dibenzothiophene (B1670422) heterocyclic liquid crystal compounds. These materials are valued for their high negative dielectric anisotropy and wide operating temperature ranges, which are crucial for advanced liquid crystal displays.

The synthesis of liquid crystals containing a 2,3,4-trifluorophenyl group has been shown to result in materials with a wide nematic phase temperature range and large optical anisotropy. lightpublishing.cn This suggests that a benzamidine core with the same substitution pattern could be a valuable building block for new liquid crystal materials. The amidine group, with its capacity for hydrogen bonding, could introduce additional ordering and stability to the liquid crystalline phases.

In the field of organic electronics, the introduction of fluorine atoms is a well-established strategy for modifying the electronic properties of organic semiconductors. Fluorination generally lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can facilitate electron injection and transport, making the materials suitable for n-type or ambipolar transistors. While specific data for this compound is not available, the principles of molecular engineering through fluorination are broadly applicable. The electron-withdrawing nature of the three fluorine atoms in this compound would likely lead to a lower-lying LUMO, potentially enhancing its electron-accepting capabilities.

The table below outlines the potential effects of integrating this compound into these functional materials based on established principles of fluorine chemistry in materials science.

Functional MaterialPotential Impact of this compound Integration
Liquid Crystals Introduction of a strong transverse dipole moment, potentially leading to high negative dielectric anisotropy. Modification of mesophase behavior and transition temperatures due to altered intermolecular interactions. Enhanced thermal and chemical stability.
Organic Electronics Lowering of HOMO and LUMO energy levels, potentially leading to improved electron injection and transport. Alteration of molecular packing in the solid state, which can influence charge carrier mobility. Increased oxidative stability of the resulting semiconductor material.

Structure-Property Correlations in Fluorine-Containing Materials

The relationship between the molecular structure of fluorinated compounds and their macroscopic properties is a cornerstone of materials design. The specific substitution pattern of fluorine atoms on an aromatic ring has a profound impact on the molecule's shape, dipole moment, and ability to form intermolecular interactions such as C–H···F and F···F contacts.

The introduction of a trifluoromethyl group into a liquid crystal core has been shown to be beneficial for creating materials with improved thermal stability and resistance to degradation. mdpi.com While this compound does not have a trifluoromethyl group, the cumulative effect of three fluorine atoms is expected to enhance its stability.

In the context of organic electronics, the supramolecular arrangement of molecules in the solid state is paramount for efficient charge transport. The introduction of fluorine can steer the crystal packing. For example, studies on fluorinated benzamides have shown that fluorination can influence the formation of hydrogen-bonded networks and π-π stacking interactions. The specific 2,3,4-trifluoro substitution pattern would create a unique electrostatic potential surface on the aromatic ring, directing the self-assembly into specific packing motifs that could either enhance or hinder charge transport, depending on the desired application.

The following table summarizes key structure-property relationships relevant to materials containing trifluorinated phenyl groups.

Structural FeatureInfluence on Material Properties
Number and Position of Fluorine Atoms Determines the magnitude and direction of the molecular dipole moment, impacting dielectric anisotropy in liquid crystals. Modifies the electrostatic potential of the aromatic ring, influencing intermolecular interactions and solid-state packing.
Hydrogen Bonding Capability (Amidine Group) Promotes directional intermolecular interactions, leading to more ordered supramolecular structures. Can contribute to the thermal stability of the resulting material.
Overall Molecular Shape The steric bulk of the fluorine atoms influences the molecular packing and can affect the type of liquid crystal phase formed or the morphology of the thin film in organic electronic devices.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for Polyfluorinated Benzamidines

The synthesis of polyfluorinated benzamidines, including 2,3,4-Trifluoro-benzamidine, often relies on multi-step processes that can be challenging and may not be amenable to large-scale production or the generation of diverse analogues. Future research will likely focus on developing more efficient, modular, and environmentally benign synthetic routes.

One promising avenue is the late-stage fluorination of readily available benzamidine (B55565) precursors. However, controlling the regioselectivity of fluorination on an already substituted aromatic ring is a significant hurdle. elsevierpure.com Another approach involves building the molecule from polyfluorinated starting materials. For instance, the conversion of polyfluorobenzoic acids or polyfluoronitriles offers a more direct route. Recent advances in synthetic chemistry, such as electrochemically induced reactions, could provide metal-free and oxidant-free alternatives for constructing such scaffolds. acs.org

Key areas for future synthetic research include:

Catalytic Methods: Developing novel transition-metal or organocatalytic systems for the direct and regioselective C-H fluorination of benzamidine scaffolds.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound and its derivatives to improve safety, scalability, and reaction efficiency.

One-Pot Reactions: Designing tandem or one-pot reaction sequences that combine multiple synthetic steps, reducing waste and purification efforts. acs.org

A comparative table of potential synthetic strategies is presented below, outlining the conceptual advantages and challenges that future research would aim to address.

Synthetic StrategyConceptual AdvantagesKey Research Challenges
Late-Stage C-H Fluorination Atom economy, use of simple precursors.Regioselectivity control, harsh reaction conditions.
From Polyfluoronitriles Direct conversion to the amidine group.Availability and cost of starting materials.
Electrochemical Synthesis Mild conditions, avoids harsh reagents. acs.orgSubstrate scope, optimization of reaction parameters.
Flow Chemistry Enhanced safety, scalability, precise control.Initial setup costs, potential for clogging.

Advanced Mechanistic Investigations via In Situ Spectroscopy and Time-Resolved Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and predicting the behavior of this compound in biological or material systems. Future research will heavily rely on advanced spectroscopic techniques to probe reaction intermediates and transition states in real-time. byopera.com

In situ spectroscopy, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allows for the direct observation of reacting species without the need for isolation. chemrxiv.orgchemrxiv.org For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, which provides detailed information about the electronic environment of the fluorine atoms. nih.gov

Time-resolved spectroscopy techniques, operating on timescales from femtoseconds to milliseconds, can capture the dynamics of highly reactive, short-lived intermediates that are invisible to conventional methods. fiveable.mewikipedia.orgresearchgate.net Techniques like transient absorption spectroscopy can be used to study photochemical reactions or to follow the kinetics of electron transfer processes involving the fluorinated ring. cambridge.org

Spectroscopic TechniqueInformation GainedPotential Application for this compound
In situ ¹⁹F NMR Electronic environment of F atoms, reaction progress, intermediate identification. nih.govMechanistic study of synthesis and degradation pathways.
In situ IR Spectroscopy Changes in vibrational modes, bond formation/breaking.Monitoring the conversion of nitrile or amide precursors.
Transient Absorption Spectroscopy Excited state dynamics, charge transfer processes. cambridge.orgInvestigating photostability or potential photocatalytic applications.
Time-Resolved Fluorescence Fluorescence lifetime, molecular rotation dynamics. wikipedia.orgCharacterizing fluorescent derivatives for bio-imaging.

Rational Design of Highly Selective and Potent Bioactive Agents

The benzamidine functional group is a well-established mimetic of a protonated arginine side chain, enabling it to target the active sites of serine proteases like thrombin and trypsin. wikipedia.org The specific trifluoro-substitution pattern of this compound can be exploited to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the amidine group, influencing its binding interactions within a protein's active site.

Future research in this area will employ computational methods for the rational design of new drug candidates. nih.govunimi.it Structure-based drug design, utilizing high-resolution crystal structures of target enzymes, will allow for the precise modeling of how this compound and its derivatives fit into the binding pocket. This computational approach can predict binding affinities and guide the synthesis of analogues with improved properties. researchgate.net

Key research objectives include:

Target Identification: Screening this compound against a panel of serine proteases to identify novel therapeutic targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the core scaffold to establish clear relationships between chemical structure and biological activity.

Computational Modeling: Using molecular docking and molecular dynamics simulations to understand the binding mode and to predict the effects of structural modifications. researchgate.net

The unique fluorine substitution pattern could lead to the development of inhibitors for targets where selectivity is a challenge. The fluorine atoms can form specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds) with protein residues that are not possible with non-fluorinated analogues.

Exploration of Emerging Materials Science Applications for Fluorinated Amidine Scaffolds

The this compound scaffold could serve as a building block for various advanced materials:

Liquid Crystals: The rigid, polar nature of the molecule could be conducive to the formation of liquid crystalline phases.

Organic Semiconductors: Incorporation into larger conjugated systems could modulate the electronic properties for applications in organic electronics.

Fluoropolymers: Use as a monomer or additive in polymerization reactions could lead to the development of specialty polymers with high thermal stability and chemical resistance. researchgate.net

Supramolecular Assemblies: The amidine group is capable of forming strong, directional hydrogen bonds, which can be used to direct the self-assembly of complex supramolecular structures. The fluorinated ring can participate in "fluorous" interactions, providing an additional driving force for organization.

Future research will involve the synthesis and characterization of polymers and supramolecular materials derived from this compound. Characterization techniques such as X-ray diffraction, atomic force microscopy, and thermal analysis will be essential to understand the structure-property relationships in these novel materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.